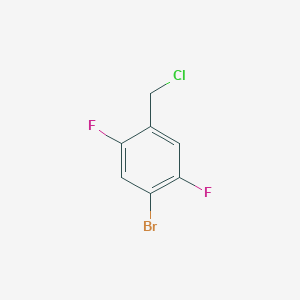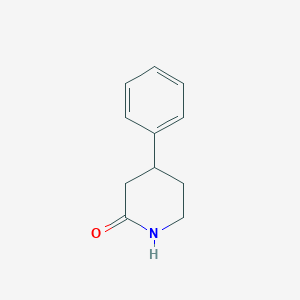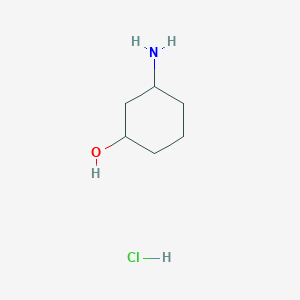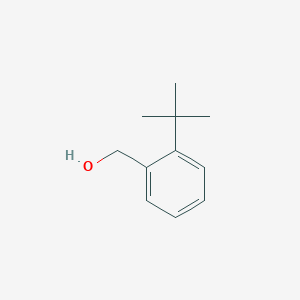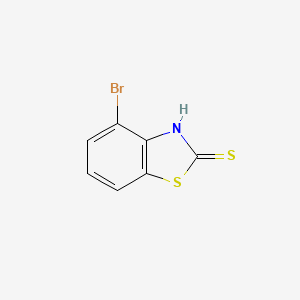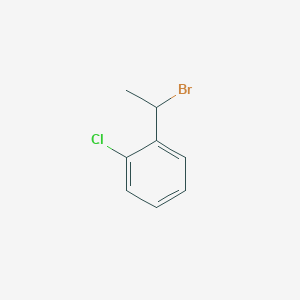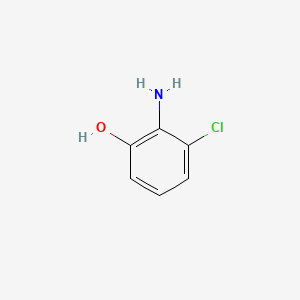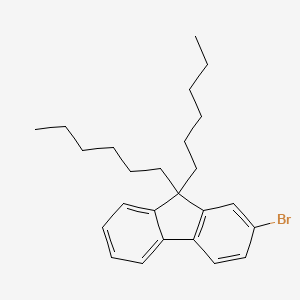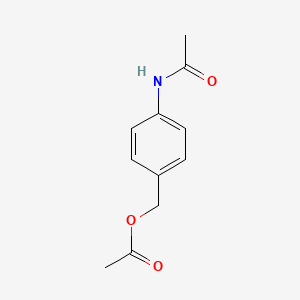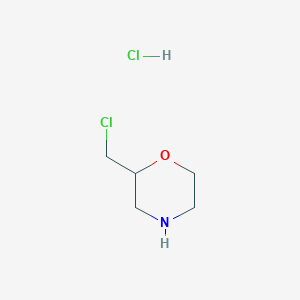
2-(氯甲基)吗啉盐酸盐
描述
2-(Chloromethyl)morpholine hydrochloride is a chemical compound with the linear formula C5H11Cl2NO . It is a solid substance at room temperature . This compound is often used in various scientific and industrial applications.
Synthesis Analysis
The synthesis of morpholines, including 2-(Chloromethyl)morpholine hydrochloride, often starts from vicinal amino alcohols and their derivatives . The morpholine ring is a versatile and readily accessible synthetic building block . It can be introduced as an amine reagent or can be built according to a variety of available synthetic methodologies .Molecular Structure Analysis
The molecular weight of 2-(Chloromethyl)morpholine hydrochloride is 172.05 g/mol . The InChI code for this compound is 1S/C5H10ClNO.ClH/c6-3-5-4-7-1-2-8-5;/h5,7H,1-4H2;1H .Physical And Chemical Properties Analysis
2-(Chloromethyl)morpholine hydrochloride is a solid substance at room temperature . It is stored under an inert atmosphere .科学研究应用
Medicine: Antimicrobial Agent Development
2-(Chloromethyl)morpholine hydrochloride: has been explored for its potential in developing new antimicrobial agents. Its structure can be incorporated into polymers like Carboxymethyl Cellulose (CMC) to enhance their antimicrobial properties. Studies suggest that incorporating this compound into CMC can significantly increase the material’s ability to inhibit microbial growth, making it a promising candidate for medical applications where infection prevention is critical .
Material Science: Polymer Modification
In material science, 2-(Chloromethyl)morpholine hydrochloride is used to modify the properties of polymers. By introducing this compound into polymer chains, researchers can alter the thermal and optical characteristics of the material. This can lead to the development of polymers with specific desired properties for use in various industrial applications .
Chemical Synthesis: Intermediate for Morpholine Derivatives
This compound serves as a key intermediate in the synthesis of morpholine derivatives. It is utilized in various chemical reactions to produce compounds that have widespread applications, including pharmaceuticals and agrochemicals. The versatility of 2-(Chloromethyl)morpholine hydrochloride in chemical synthesis highlights its importance in the production of complex organic molecules .
Chromatography: Analytical Reagent
In chromatography, 2-(Chloromethyl)morpholine hydrochloride can be used as an analytical reagent. Its unique chemical properties allow it to interact with other substances in a way that can be measured and analyzed, making it useful in the separation and identification of compounds in complex mixtures .
Analytical Research: Molecular Characterization
The compound is also significant in analytical research, where it is used for molecular characterization techniques such as NMR, HPLC, LC-MS, and UPLC. These techniques are essential for understanding the structure and behavior of molecules, which is crucial in the development of new drugs and materials .
Life Science: Biological Studies
In life science research, 2-(Chloromethyl)morpholine hydrochloride is used to study biological processes. Its incorporation into bioactive molecules can help in understanding the interaction between drugs and their targets, which is fundamental in the design of new therapeutic agents .
安全和危害
未来方向
Morpholine derivatives, including 2-(Chloromethyl)morpholine hydrochloride, are of significant interest in medicinal chemistry due to their wide range of biological activities and their potential to improve the pharmacokinetic profile of bioactive molecules . Therefore, future research may focus on further exploring the therapeutic potential of these compounds and developing more efficient synthetic methodologies for their preparation.
属性
IUPAC Name |
2-(chloromethyl)morpholine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClNO.ClH/c6-3-5-4-7-1-2-8-5;/h5,7H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJGDVVWHFIEBJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)morpholine hydrochloride | |
CAS RN |
144053-97-4 | |
| Record name | Morpholine, 2-(chloromethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144053-97-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(chloromethyl)morpholine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



